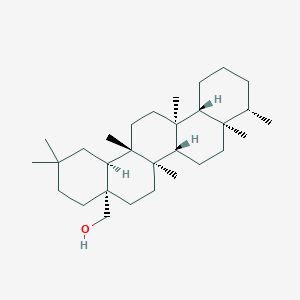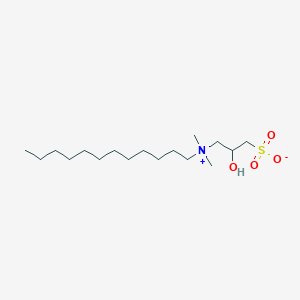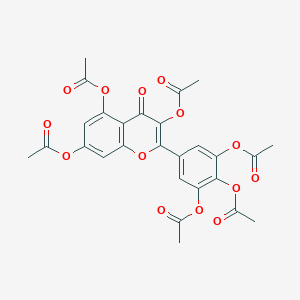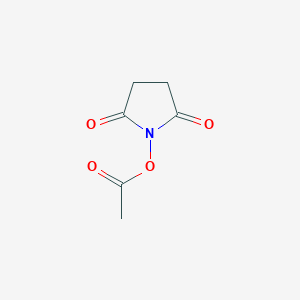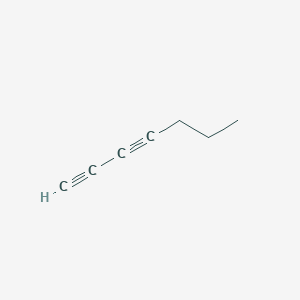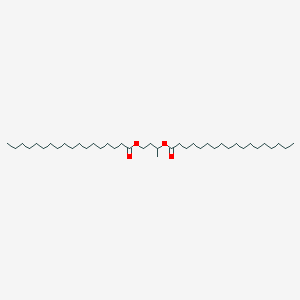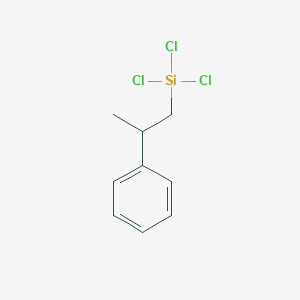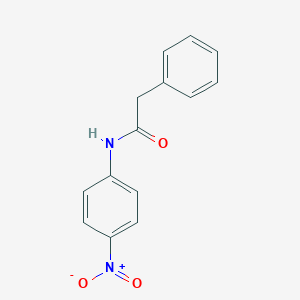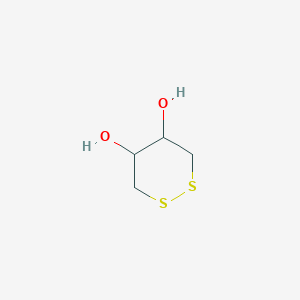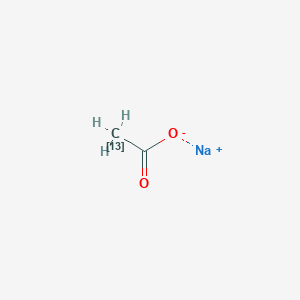
Natriumacetat
Übersicht
Beschreibung
Synthesis Analysis
Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in aqueous solution. The solution is evaporated to obtain hydrated crystals of sodium acetate . In a study, Sodium [1-13C]- or [2-13C]acetate was infused, and plasma free cholesterol was analyzed by gas chromatography-mass spectrometry .Molecular Structure Analysis
The molecular formula of Sodium (2-13C) acetate is C2H3NaO2 . The InChI is 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; . The Canonical SMILES is CC(=O)[O-].[Na+] and the Isomeric SMILES is [13CH3]C(=O)[O-].[Na+] .Physical and Chemical Properties Analysis
Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water .Wissenschaftliche Forschungsanwendungen
Biotechnologische Anwendungen
Natriumacetat dient als wichtige Kohlenstoffquelle für Bakterienkulturmedien . Es ist besonders nützlich in der Biotechnologie zur Steigerung der DNA-Ausbeute während der Ethanolpräzipitation, einem gängigen Schritt in DNA-Isolierungsprotokollen .
Molekularbiologie
In der Molekularbiologie wird this compound als Puffer in Verbindung mit Essigsäure im pH-Bereich von 3,6 - 5,6 verwendet. Diese Pufferkapazität ist essentiell für die Aufrechterhaltung stabiler pH-Bedingungen während verschiedener Verfahren, wie z. B. der Nukleinsäurereinigung und der Proteinkristallisation .
Industrielle Anwendungen
Die Verbindung findet Verwendung in der Textilindustrie zur Neutralisierung von Schwefelsäureabwasserströmen. Außerdem wirkt es als Photoresist bei der Arbeit mit Anilinfarbstoffen, was für die Herstellung filigraner Designs auf Stoffen entscheidend ist .
Medizinbereich
Natriumacetatlösungen werden Patienten verabreicht, um einen hohen Blut-Säuregehalt (Azidose) zu korrigieren und niedrige Natriumspiegel wiederherzustellen. Diese Anwendung unterstreicht ihre Bedeutung in der akuten Patientenversorgung und -behandlung .
Pharmazeutische Herstellung
Als Puffermittel sorgt this compound für die Stabilität von Medikamenten während der Herstellung. Diese Eigenschaft ist entscheidend für das Erreichen der gewünschten Arzneimittelwirksamkeit und -sicherheit .
Lebensmittelindustrie
This compound ist als Lebensmittelzusatzstoff zugelassen und als E262 bekannt. Es wirkt als Konservierungsmittel und kann verschiedenen Lebensmitteln auch einen Salz- und Essiggeschmack verleihen .
Wirkmechanismus
Target of Action
Sodium acetate, also known as Sodium (2-13C) acetate or Sodium acetate-2-(13C), is primarily used as an electrolyte replenisher in medical applications . Its primary targets are the body’s sodium levels and pH balance. Sodium acetate is used to correct sodium levels in hyponatremic patients and can also be used in metabolic acidosis and for urine alkalinization .
Mode of Action
Sodium acetate acts as a source of sodium ions, which play a crucial role in regulating extracellular fluid volume . It controls water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids . Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine .
Biochemical Pathways
Sodium acetate is involved in several biochemical pathways. It is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation . Acetate is also generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .
Pharmacokinetics
It is administered intravenously, ensuring immediate availability in the bloodstream . The pharmacokinetics of sodium acetate are largely determined by the body’s metabolic needs, particularly the need to correct sodium levels and pH balance .
Result of Action
The administration of sodium acetate results in the correction of sodium levels in hyponatremic patients . It also aids in the correction of metabolic acidosis and alkalinization of urine . On a cellular level, sodium acetate contributes to the regulation of water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .
Action Environment
The action of sodium acetate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect the efficacy of sodium acetate as an electrolyte replenisher . Additionally, the body’s pH balance can influence the compound’s ability to correct metabolic acidosis . Sodium acetate is stable under normal conditions, but its effectiveness can be affected by factors such as the patient’s hydration status and kidney function .
Zukünftige Richtungen
Sodium acetate-2-13C labeling can be used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins . Incorporation of Sodium acetate-2-13C shows enriched 13C-NMR spectra indicating their biosynthesis of microbial products and novel polyketides . Further development of this approach could lead to new ways to rapidly, cheaply, and simply hyperpolarize a broad range of substrates (e.g. metabolites with carboxyl groups) for various applications, including biomedical NMR and MRI of cellular and in vivo metabolism .
Biochemische Analyse
Biochemical Properties
Sodium Acetate-2-(13C) plays a significant role in biochemical reactions. It is involved in the amino acids and short-chain fatty acid metabolism pathways . It interacts with various enzymes and proteins, and these interactions are crucial for its function. For instance, it is involved in the choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
Cellular Effects
Sodium Acetate-2-(13C) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins .
Molecular Mechanism
The mechanism of action of Sodium Acetate-2-(13C) is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of organic compounds, as it is a source of carbon and can be used to selectively label certain organic compounds .
Temporal Effects in Laboratory Settings
The effects of Sodium Acetate-2-(13C) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Sodium Acetate-2-(13C) vary with different dosages in animal models . Studies have shown that it significantly increased the biomass and lipid content of microalgae compared with other forms of acetate . High doses could potentially have toxic or adverse effects .
Metabolic Pathways
Sodium Acetate-2-(13C) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways .
Transport and Distribution
Sodium Acetate-2-(13C) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Sodium Acetate-2-(13C) and its effects on activity or function are crucial aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-89-9 | |
| Record name | Acetic-2(13C) acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



